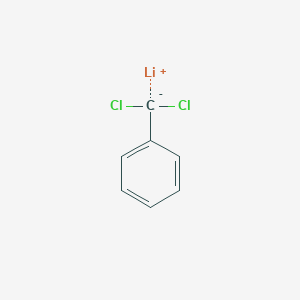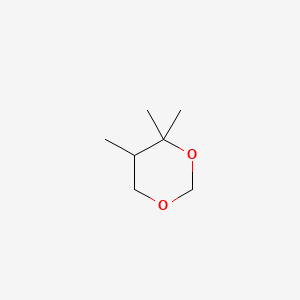
4,4,5-Trimethyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5-Trimethyl-1,3-dioxane is an organic compound with the molecular formula C7H14O2. It belongs to the class of dioxanes, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
4,4,5-Trimethyl-1,3-dioxane can be synthesized through the Prins reaction, which involves the condensation of tert-butanol with formaldehyde in the presence of acid catalysts such as phosphoric acid or synthetic zeolites . The reaction is typically carried out in an autoclave at temperatures ranging from 100 to 150°C and pressures of 0.5 to 0.6 MPa, with a stirring speed of 60 rpm .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of synthetic zeolites like NaA-Y, CaA-Y, NaX, and CaX as catalysts. The process is optimized to achieve high selectivity and yield, with conditions tailored to maximize the efficiency of the Prins reaction .
化学反应分析
Types of Reactions
4,4,5-Trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include formaldehyde, tert-butanol, phosphoric acid, and synthetic zeolites . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
科学研究应用
4,4,5-Trimethyl-1,3-dioxane has a wide range of applications in scientific research, including:
Biology: Its stability and unique chemical properties make it useful in various biochemical studies.
Medicine: It is investigated for potential therapeutic applications due to its ability to interact with biological molecules.
作用机制
The mechanism of action of 4,4,5-Trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. In the Prins reaction, for example, the compound acts as an intermediate, facilitating the formation of isoprene monomers through a series of acid-catalyzed condensation reactions . The molecular targets and pathways involved in these reactions include the activation of formaldehyde and tert-butanol, leading to the formation of the dioxane ring structure.
相似化合物的比较
Similar Compounds
Similar compounds to 4,4,5-Trimethyl-1,3-dioxane include:
4,4,6-Trimethyl-1,3-dioxane: Another dioxane derivative with a similar molecular structure.
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): A compound with a dioxane ring structure and additional functional groups.
2,4,4-Trimethyl-1,3-dioxane: A compound with a similar dioxane ring structure and different substituents.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups on the dioxane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of isoprene monomers and other industrial chemicals .
属性
CAS 编号 |
1122-03-8 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC 名称 |
4,4,5-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C7H14O2/c1-6-4-8-5-9-7(6,2)3/h6H,4-5H2,1-3H3 |
InChI 键 |
ULMSSYJQRGAMHY-UHFFFAOYSA-N |
规范 SMILES |
CC1COCOC1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


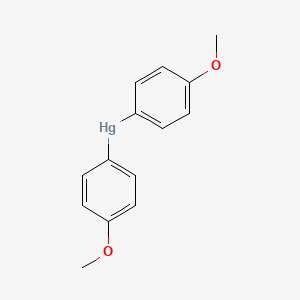
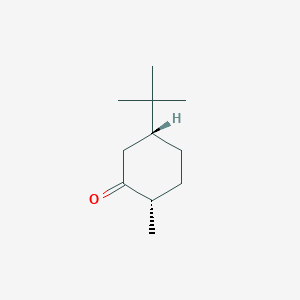
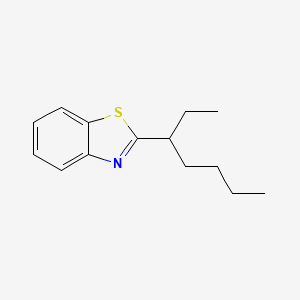
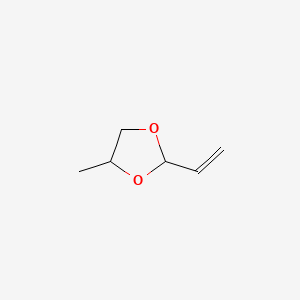
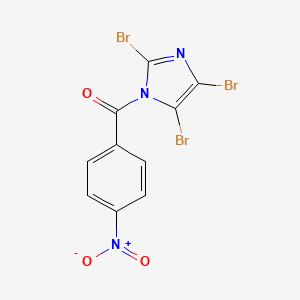

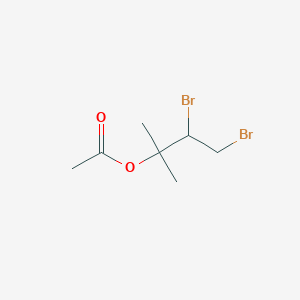
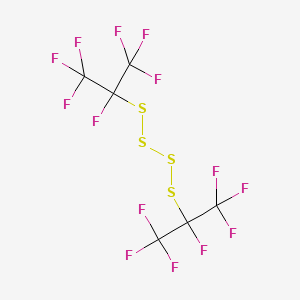
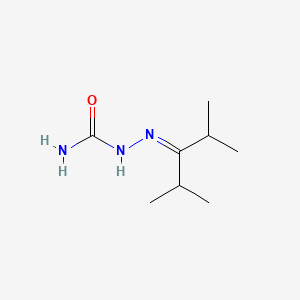
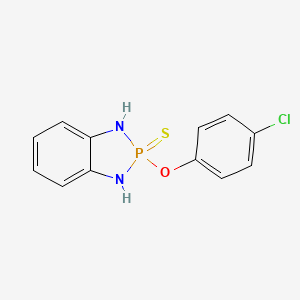
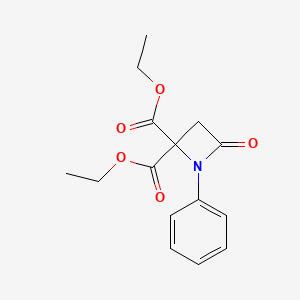
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)
